molecular formula C9H13ClN2O2 B1436328 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1785279-53-9

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No. B1436328
M. Wt: 216.66 g/mol
InChI Key: KDHCMHSNIUVYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1785279-53-9 . It has a molecular weight of 216.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h4,7H,2-3,5H2,1H3,(H,12,13);1H . This indicates that the compound has a molecular formula of C9H12N2O2 and is associated with a chloride ion .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .

Scientific Research Applications

Chemical Synthesis and Functionalization

Experimental and theoretical studies have explored the functionalization reactions of pyridine derivatives, showcasing the versatile chemistry of imidazo pyridine structures. The conversion of pyrazole-3-carboxylic acid into carboxamide and the formation of imidazo[4,5-b]pyridine derivatives from the reaction of acid chloride with diaminopyridine demonstrate the complexity and potential of these compounds in synthetic chemistry (Yıldırım et al., 2005). Additionally, the synthesis of versatile imidazo[1,2-a]pyridine carboxylic acid from commercially available 2-amino pyridine further highlights the compound's adaptability in various synthetic pathways (Du Hui-r, 2014).

Advanced Synthesis Techniques

One-pot synthesis techniques have been developed to introduce various substituents into imidazo[1,5-a]pyridines, enhancing the efficiency of synthesizing these complex structures (Crawforth & Paoletti, 2009). The use of propane phosphoric acid anhydride in specific solvents at reflux conditions exemplifies the innovation in synthesizing these compounds.

Fluorescent Probes for Metal Ions

Imidazo[1,2-a]pyridine derivatives have been synthesized as fluorescent probes for metal ions, such as mercury. These derivatives demonstrate the compound's potential in developing sensitive and selective probes for environmental and biological applications (Shao et al., 2011).

Pharmaceutical Applications

Imidazo[1,2-a]pyridines have also been investigated for their pharmaceutical potential. For instance, 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines have been identified as candidates for potassium-competitive acid blockers, showing the compound's relevance in drug development and pharmacological studies (Palmer et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h4,7H,2-3,5H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHCMHSNIUVYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 2
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 3
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 4
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 5
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.